molecular formula C10H19ClN2O2 B12435948 (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B12435948
M. Wt: 234.72 g/mol
InChI Key: BMNJYMNFGVLTFB-FVGYRXGTSA-N
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Description

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride include other heterocyclic amines and oxane derivatives. Examples include:

  • Pyrrolidine derivatives
  • Tetrahydropyran derivatives
  • Other substituted amines

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and an oxane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m0./s1

InChI Key

BMNJYMNFGVLTFB-FVGYRXGTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CCOCC2.Cl

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2.Cl

Origin of Product

United States

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